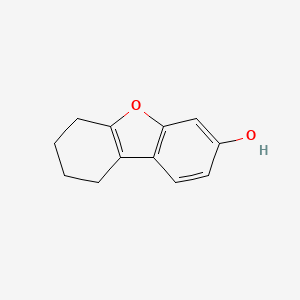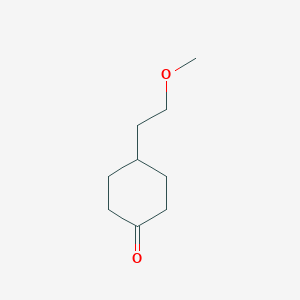
4-(2-Methoxyethyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethyl)cyclohexanone is an organic compound that belongs to the class of cyclic ketones It features a cyclohexane ring substituted with a methoxyethyl group at the fourth position and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)cyclohexanone can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-methoxyethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(2-Methoxyethyl)cyclohexanol. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are optimized to achieve high yield and purity of the desired product.
化学反应分析
Types of Reactions
4-(2-Methoxyethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
科学研究应用
4-(2-Methoxyethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 4-(2-Methoxyethyl)cyclohexanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methoxyethyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring and a ketone functional group.
4-Methoxycyclohexanone: Similar structure but with a methoxy group directly attached to the cyclohexane ring.
2-Methoxyethylcyclohexanol: The alcohol counterpart of 4-(2-Methoxyethyl)cyclohexanone.
Uniqueness
This compound is unique due to the presence of both a methoxyethyl group and a ketone functional group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
4-(2-methoxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-11-7-6-8-2-4-9(10)5-3-8/h8H,2-7H2,1H3 |
InChI 键 |
QJAUBDPDAVKZGI-UHFFFAOYSA-N |
规范 SMILES |
COCCC1CCC(=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




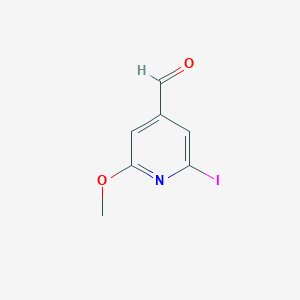
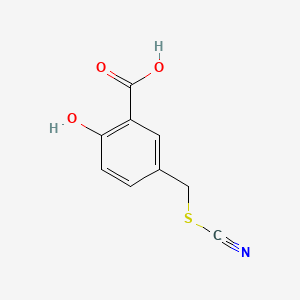
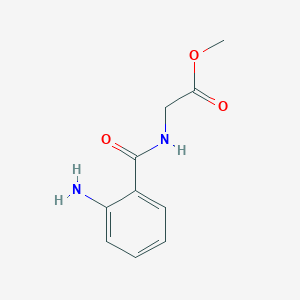
![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)
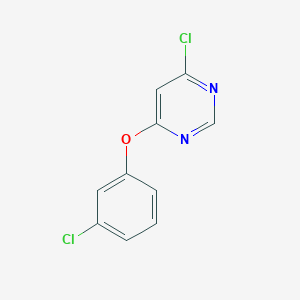
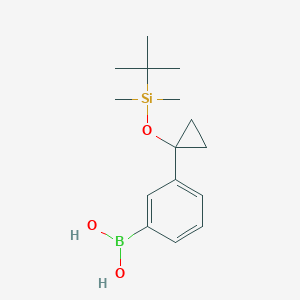
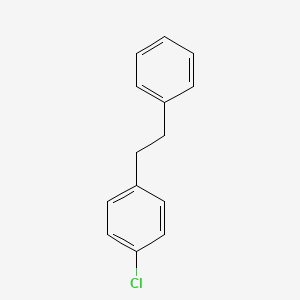
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)

methanone](/img/structure/B13982809.png)

